An In-Depth Technical Guide to 1-(3,5-Dimethylbenzoyl)piperazine Hydrochloride
An In-Depth Technical Guide to 1-(3,5-Dimethylbenzoyl)piperazine Hydrochloride
This document provides a comprehensive technical overview of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide delves into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Molecular Structure
1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is the salt form of the amide derived from 3,5-dimethylbenzoic acid and piperazine. The hydrochloride form is typically prepared to enhance aqueous solubility and improve stability, which are critical attributes for handling, formulation, and biological screening.[1][2] The core structure combines a substituted aromatic benzoyl moiety with the versatile piperazine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous pharmacologically active agents.[3][4]
The dimethyl substitution pattern on the benzoyl ring is of particular interest as it influences the molecule's lipophilicity, metabolic stability, and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.[1]
Caption: Chemical structure of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Rationale & Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O | Based on chemical structure. |
| Molecular Weight | 254.76 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a white to off-white crystalline solid. | Amine hydrochloride salts are typically crystalline solids.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol; poorly soluble in nonpolar solvents like diethyl ether. | The hydrochloride salt form significantly increases aqueous solubility. Piperazine itself is freely soluble in water.[5] Analogous compounds show good solubility in DMSO and DMF.[6] |
| pKa | Two pKa values are expected. One is associated with the protonated piperazine nitrogen (pKa ≈ 8-9), and the other with the second, unprotonated nitrogen (pKa ≈ 4-5). | Piperazine is a weak base with two distinct pKa values (9.73 and 5.35).[5] The electron-withdrawing benzoyl group will lower the basicity of the adjacent nitrogen. |
Synthesis and Purification Workflow
The synthesis of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard organic transformation involves the reaction of piperazine with 3,5-dimethylbenzoyl chloride. Piperazine, with its two nucleophilic nitrogen atoms, can react once to form the desired monosubstituted product or twice to form an undesired disubstituted byproduct. The use of excess piperazine favors the formation of the monosubstituted product.
The resulting free base is then converted to its hydrochloride salt to facilitate purification by recrystallization and improve its handling characteristics.
Caption: General workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
Causality: The following protocol is designed for high yield and purity. Using excess piperazine minimizes the formation of the 1,4-disubstituted byproduct. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while being easily removed. The final recrystallization step is crucial for removing unreacted starting materials and byproducts.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (4.0 equivalents) in anhydrous dichloromethane. Cool the stirred solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.[7][8] Add this solution dropwise to the cooled piperazine solution over 30 minutes. The slow addition helps control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the piperazine hydrochloride byproduct. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(3,5-dimethylbenzoyl)piperazine as an oil or solid.
-
Salt Formation: Dissolve the crude free base in a suitable solvent such as isopropanol or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Purification and Validation: A precipitate should form immediately or upon cooling. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The purity of the final product should be confirmed by measuring its melting point and conducting the analytical characterizations described below.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the ~7.0-7.5 ppm region. The two protons at positions 2 and 6 and the one at position 4 of the phenyl ring will appear as distinct singlets. - Piperazine Protons: Broad signals in the ~3.0-4.0 ppm range, corresponding to the eight protons on the two -CH₂- groups of the piperazine ring. The protons adjacent to the carbonyl group will be shifted downfield. - Methyl Protons: A sharp singlet at ~2.3 ppm, integrating to six protons, corresponding to the two methyl groups on the phenyl ring. - Amine Proton (N-H): A very broad signal, often downfield, which may exchange with D₂O. |
| Mass Spec. (MS) | When analyzing the free base via ESI+, the expected molecular ion peak [M+H]⁺ would be at m/z 233.16. |
| Infrared (IR) | - Amide C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹. - N-H Stretch (salt): A very broad absorption in the 2500-3000 cm⁻¹ range, characteristic of an amine salt. - C-N Stretch: An absorption band around 1200-1350 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
Chromatographic Methods
Chromatographic methods are vital for assessing purity and for quantification. Due to its low volatility, HPLC is the preferred method for the hydrochloride salt. GC-MS can be used for the free base form.
Table 2: Exemplar HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. A gradient (e.g., 10% to 90% B over 15 min) is effective for elution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring good separation efficiency. |
| Detection | UV at ~211 nm and 252 nm | The benzoyl chromophore provides strong UV absorbance. Wavelengths are based on the analogous 1-(3,5-dimethylphenyl)piperazine.[6] |
| Column Temp. | 35°C | Maintained temperature ensures reproducible retention times.[9] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC.[9] |
Protocol for Purity Analysis by HPLC:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.
Biological and Pharmacological Context
While specific biological activity for 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is not extensively documented in public literature, its structure strongly suggests potential for pharmacological investigation. The rationale is based on established principles of medicinal chemistry:
-
Piperazine Scaffold: The piperazine ring is a cornerstone in drug design, found in agents targeting the central nervous system (CNS), as well as in antihistamines, anti-anginals, and antidepressants.[4] N-arylpiperazines are particularly known to interact with various CNS receptors, including serotonergic and dopaminergic subtypes.[4]
-
Benzoyl Moiety: The benzoyl group is another common feature in bioactive molecules, influencing receptor binding and pharmacokinetic properties.[1]
-
Structure-Activity Relationships (SAR): This compound serves as an excellent candidate for SAR studies. By modifying the substitution on the benzoyl ring or the piperazine nitrogen, researchers can probe how chemical features influence biological activity and identify novel biological targets.[1] It can also serve as a valuable heterocyclic building block or intermediate for the synthesis of more complex bioactive compounds.[6]
Safety, Handling, and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. The starting material, 3,5-dimethylbenzoyl chloride, is corrosive and reacts with water, requiring careful handling in an anhydrous environment.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: No specific toxicity data is available. As with any novel chemical compound, it should be treated as potentially hazardous until proven otherwise.
References
-
Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Retrieved from [Link]
-
De Ruiter, J. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Piperazine. ScienceDirect. Retrieved from [Link]
-
Al-Sabha, W. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Anonymous. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Anonymous. (2024). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]
-
Anonymous. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]
-
Anonymous. (2013). Analytical Methods. OPUS at UTS. Retrieved from [Link]
-
Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal and Plant Sciences. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 3,5-Dimethylbenzoyl Chloride: Technical Specifications and Applications. Retrieved from [Link]
-
Torres-Valenzuela, P. G., et al. (n.d.). a Reaction between Piperazine and 1, 3, 5 Benzenetricarbonyl... ResearchGate. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
Sources
- 1. 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride | 119049-62-6 | Benchchem [benchchem.com]
- 2. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3,5-Dimethylbenzoyl chloride | 6613-44-1 [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
